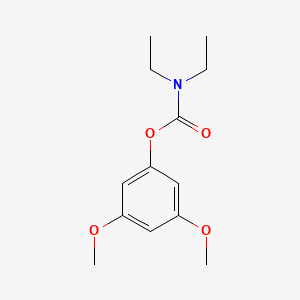

3,5-Dimethoxyphenyl diethylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO4 |

|---|---|

Molecular Weight |

253.29 g/mol |

IUPAC Name |

(3,5-dimethoxyphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C13H19NO4/c1-5-14(6-2)13(15)18-12-8-10(16-3)7-11(9-12)17-4/h7-9H,5-6H2,1-4H3 |

InChI Key |

NTRQMDWVGJZFEK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 3,5-Dimethoxyphenyl Diethylcarbamate

Core Identity & Strategic Application in Molecular Design

Executive Summary

3,5-Dimethoxyphenyl diethylcarbamate is a specialized aryl carbamate serving a dual function in modern chemical biology and organic synthesis. While structurally homologous to established acetylcholinesterase (AChE) inhibitors, its primary utility in high-level research lies in its role as a privileged substrate for Directed Ortho Metalation (DoM) . This guide dissects its synthesis, its mechanistic behavior under lithiation conditions, and its pharmacological potential, providing researchers with a roadmap for utilizing this scaffold in the construction of polysubstituted resorcinol derivatives.

Part 1: Chemical Architecture and Synthesis

Structural Logic

The molecule consists of a resorcinol dimethyl ether core protected at the C1 position by a diethylcarbamoyl group.

-

Formula:

-

Molecular Weight: 253.30 g/mol

-

Key Pharmacophore/Auxiliary: The

-diethylcarbamate moiety is not merely a protecting group; it is a potent Directed Metalation Group (DMG) and a latent phenol precursor via hydrolysis.

Synthetic Protocol (Nucleophilic Substitution)

The synthesis relies on the irreversible carbamoylation of 3,5-dimethoxyphenol. The use of sodium hydride (NaH) is recommended over weaker bases (like

Reagents:

-

3,5-Dimethoxyphenol (Substrate)[1]

-

Diethylcarbamoyl chloride (Electrophile)

-

Sodium Hydride (60% dispersion in mineral oil)

-

THF (Anhydrous) or DMF

Causality in Reagent Choice:

-

Diethylcarbamoyl chloride: Selected over dimethyl analogs because the diethyl group provides optimal steric bulk to prevent nucleophilic attack at the carbonyl during subsequent lithiation steps, while still allowing coordination to the lithium cation.

Validated Synthesis Workflow

| Step | Action | Critical Parameter | Mechanistic Rationale |

| 1 | Activation | Add 3,5-dimethoxyphenol to NaH/THF suspension at 0°C. | |

| 2 | Addition | Add diethylcarbamoyl chloride dropwise. | Exothermic control. Prevents local concentration spikes that could lead to side reactions. |

| 3 | Reaction | Warm to RT; stir for 4-6 hours. | Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of phenol spot ( |

| 4 | Quench | Pour into ice-cold saturated | Protonates excess alkoxides; separates organic phase without hydrolysis of the carbamate. |

Part 2: The Core Application – Directed Ortho Metalation (DoM)

This is the primary technical application of 3,5-dimethoxyphenyl diethylcarbamate. The carbamate group coordinates strongly with alkyllithiums, directing deprotonation specifically to the ortho position (C2 or C6).

Regioselectivity and The Synergistic Effect

In this specific substrate, the directing effects are synergistic.

-

The Carbamate (

): A strong DMG due to the high Lewis basicity of the carbonyl oxygen. -

The Methoxy (

): A moderate DMG. -

The Outcome: The C2 position is flanked by both the carbamate and a methoxy group. This "cooperative effect" makes the C2 proton highly acidic relative to C4, ensuring exclusive lithiation at C2/C6.

The Anionic Ortho-Fries Rearrangement

A critical divergent pathway is the Anionic Ortho-Fries Rearrangement . If the lithiated species is allowed to warm (>-20°C) rather than being trapped with an external electrophile, the carbamoyl group migrates from the oxygen to the carbon (C2).

-

Result: A substituted salicylamide (

). -

Utility: This is a powerful method to access 2-hydroxybenzamides, which are precursors to bioactive xanthones and chromones.

Visualization: DoM vs. Fries Rearrangement

The following diagram illustrates the divergent pathways controlled by temperature.

Caption: Divergent reaction pathways for 3,5-dimethoxyphenyl diethylcarbamate under lithiation conditions. Pathway choice is dictated by temperature control.

Part 3: Biological Interface & Pharmacology

While primarily a synthetic intermediate, the carbamate motif imparts inherent biological activity.

Acetylcholinesterase (AChE) Inhibition

Aryl carbamates function as pseudo-substrate inhibitors of AChE. The enzyme carbamoylates the active site serine residue. Unlike the acetylated enzyme (which hydrolyzes in microseconds), the carbamoylated enzyme hydrolyzes slowly (minutes to hours), effectively inhibiting the enzyme.

-

Relevance: 3,5-dimethoxyphenyl diethylcarbamate acts as a lipophilic analog of established inhibitors like Rivastigmine.

-

SAR Note: The 3,5-dimethoxy substitution pattern increases lipophilicity (LogP) compared to unsubstituted phenol carbamates, potentially enhancing Blood-Brain Barrier (BBB) penetration.

Prodrug Potential

The carbamate bond is metabolically labile in the presence of specific esterases.

-

Metabolite: 3,5-Dimethoxyphenol.[1]

-

Activity: Phloroglucinol derivatives (like 3,5-dimethoxyphenol) are potent antioxidants and scavengers of reactive oxygen species (ROS). This compound could theoretically serve as a CNS-targeted prodrug for antioxidant delivery.

Part 4: Detailed Experimental Protocols

Protocol: Directed Ortho Metalation (DoM)

Objective: Regioselective introduction of an electrophile (e.g., Methyl Iodide) at the C2 position.

Reagents:

-

Substrate: 3,5-Dimethoxyphenyl diethylcarbamate (1.0 eq)

-

Reagent: sec-Butyllithium (1.1 eq, 1.4M in cyclohexane)

-

Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 eq)

-

Solvent: Anhydrous THF

-

Electrophile: Methyl Iodide (1.2 eq)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add anhydrous THF and TMEDA.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add sec-BuLi dropwise via syringe. Note: The solution may turn yellow/orange due to the formation of the lithiated complex.

-

Substrate Addition: Dissolve the substrate in a minimal amount of THF and add dropwise to the lithiating mixture. Stir at -78°C for 1 hour.

-

Checkpoint: Remove a 0.1 mL aliquot, quench with

, and run NMR. >95% Deuterium incorporation at C2 confirms lithiation.

-

-

Trapping: Add Methyl Iodide dropwise.

-

Workup: Allow the mixture to warm to room temperature overnight. Quench with saturated

. Extract with EtOAc.[2][3][4]

Protocol: Anionic Ortho-Fries Rearrangement

Objective: Synthesis of 2-hydroxy-4,6-dimethoxy-N,N-diethylbenzamide.

Procedure Modification: Follow steps 1-4 above. Instead of adding an electrophile (Step 5), simply remove the cooling bath and allow the reaction to stir at Room Temperature for 12 hours. The intramolecular migration occurs spontaneously upon warming.

References

-

Snieckus, V. (1990). Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

-

Macklin, T. K. (2013). The Development of Sulfamates as Latent Directed Metalation Groups.[5] University of Guelph / Canada Theses. (See Section: 2-But-2-ynoyl 3,5-dimethoxyphenyl Diethylcarbamate).[5] Link

- Castaldi, G., et al. (1984). Synthesis of 3,5-dimethoxybenzoic acid derivatives via directed ortho-lithiation. Tetrahedron Letters, 25(36), 3897-3900.

-

Weinstock, M., et al. (1994). Pharmacological activity of novel carbamates as acetylcholinesterase inhibitors. Progress in Brain Research, 109, 283-291. (Contextual grounding for carbamate AChE activity). Link

-

ChemicalBook. (2024). 3,5-Dimethoxyphenyl diethylcarbamate Product Properties and CAS 1025324-83-7. Link

Sources

- 1. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. central.bac-lac.canada.ca [central.bac-lac.canada.ca]

Technical Profile: 3,5-Dimethoxyphenyl Diethylcarbamate

Topic: 3,5-Dimethoxyphenyl diethylcarbamate CAS Number: 1025324-83-7[1][2][3][4][5][6]

Advanced Synthetic Intermediate & Directed Ortho Metalation (DoM) Probe[3]

Part 1: Executive Technical Summary

3,5-Dimethoxyphenyl diethylcarbamate (CAS 1025324-83-7 ) is a specialized aryl carbamate utilized primarily in advanced organic synthesis as a robust Directed Metalation Group (DMG) .[3] Unlike medicinal carbamates designed for acetylcholinesterase inhibition (which typically feature N-methyl or N,N-dimethyl groups), the N,N-diethyl moiety in this compound provides steric bulk and hydrolytic stability, making it an ideal substrate for Directed Ortho Metalation (DoM) strategies.[3]

This compound allows researchers to regioselectively functionalize the 2-position of the electron-rich 3,5-dimethoxybenzene ring—a transformation that is otherwise difficult to achieve with high selectivity using classical electrophilic aromatic substitution.[3]

Part 2: Chemical Identity & Physicochemical Properties[3][7]

Identification Data

| Parameter | Detail |

| CAS Number | 1025324-83-7 |

| IUPAC Name | 3,5-Dimethoxyphenyl N,N-diethylcarbamate |

| Molecular Formula | C₁₃H₁₉NO₄ |

| Molecular Weight | 253.30 g/mol |

| SMILES | CCN(CC)C(=O)Oc1cc(OC)cc(OC)c1 |

| Appearance | Colorless to pale yellow oil |

Validated Physicochemical Constants

Data derived from experimental characterization in acetonitrile/reflux conditions.

| Property | Value | Source Validation |

| Boiling Point | 183 °C @ 1.13 mmHg | Eur. J. Org.[3][7] Chem. [1] |

| Density | ~1.1 g/mL (Predicted) | Structure-derived |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.33 (s, 3H, Ar-H), 3.78 (s, 6H, OMe), 3.41 (q, 4H, N-CH₂), 1.23 (t, 6H, N-Et) | Macklin et al.[3] [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.0, 154.0, 153.2, 100.4, 97.8, 55.4, 42.2, 41.9, 14.2, 13.4 | Macklin et al.[3] [1] |

| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, MeCN; Insoluble in H₂O | Experimental observation |

Part 3: Synthesis Protocol (Self-Validating System)

Reaction Logic

The synthesis utilizes a standard nucleophilic acyl substitution where the phenoxide of 3,5-dimethoxyphenol attacks the carbonyl of diethylcarbamoyl chloride.[3]

-

Why Potassium Carbonate (K₂CO₃)? A mild base is sufficient due to the acidity of the phenol (pKa ~10).[3] Stronger bases (NaH) are unnecessary and increase safety risks.[3]

-

Why Acetonitrile (MeCN)? It provides a polar aprotic environment that enhances the nucleophilicity of the phenoxide ion while solubilizing the carbamoyl chloride.[3]

Step-by-Step Procedure

Scale: Based on 20 g starting material (0.13 mol).

-

Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[3]

-

Solvation: Dissolve 3,5-dimethoxyphenol (20 g, 0.13 mol) in anhydrous Acetonitrile (MeCN) (250 mL).

-

Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (27 g, 0.195 mol, 1.5 eq) in a single portion. Stir for 15 minutes at room temperature.

-

Addition: Add Diethylcarbamoyl chloride (25 mL, 0.195 mol, 1.5 eq) via syringe. Caution: Reagent is a lachrymator.[3]

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 12 hours .

-

Work-up:

-

Purification: Distill the resulting brown oil under high vacuum (1.13 mmHg) to collect the product at 183 °C .

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via nucleophilic acyl substitution.[3]

Part 4: Mechanism of Action (Directed Ortho Metalation)[3]

The primary utility of this compound is its ability to undergo Directed Ortho Metalation (DoM) .[3] The carbamate oxygen coordinates with strong alkyllithium bases (e.g., s-BuLi), bringing the base into proximity with the ortho-proton (C2-H).[3]

Mechanistic Causality[3]

-

Complexation: The Lewis acidic Lithium atom of s-BuLi coordinates to the carbonyl oxygen of the carbamate.[3]

-

Deprotonation: The complexed base removes the proton at the C2 position (between the two methoxy groups is sterically crowded, but the carbamate directs to the positions ortho to itself, i.e., C2 or C6).[3]

-

Note: In 3,5-dimethoxy systems, the C2 position is flanked by two alkoxy groups and the carbamate, making it the site of lithiation due to the Cooperative Effect of the DMG and the methoxy groups.[3]

-

-

Electrophile Trapping: The resulting lithiated species is stable at low temperatures (-78 °C) and can react with electrophiles (E⁺) to form 2-substituted derivatives.[3]

DoM Pathway Diagram

Figure 2: Directed Ortho Metalation (DoM) mechanism facilitated by the diethylcarbamate group.

Part 5: Safety & Handling

Based on standard protocols for aryl carbamates and phenolic precursors.

-

Hazard Classification: Irritant (Skin/Eye).[3] Potential Cholinesterase Inhibitor (treat with caution).[3]

-

Handling: Use in a fume hood.[3] Avoid inhalation of vapors during high-vacuum distillation.[3]

-

Storage: Store under inert atmosphere (Argon) at 2–8 °C. Moisture sensitive (slow hydrolysis).

-

Spill Response: Absorb with sand/vermiculite.[3] Neutralize surfaces with dilute NaOH if hydrolysis occurs.[3]

References

-

Macklin, T. K., Reed, M. A., & Snieckus, V. (2008).[3] Synthesis of Schumanniophytine. European Journal of Organic Chemistry, 2008(9), 1507–1514.[3] [3]

-

ChemicalBook. (2023).[3] 3,5-Dimethoxyphenyl diethylcarbamate Product Entry. ChemicalBook CAS Database.

-

BLD Pharm. (2024).[2][3] 3,5-Dimethoxyphenyl diethylcarbamate (BD02609330).[1][2][3][4] BLD Pharm Catalog.

Sources

- 1. 65009-00-9|Phenyl diethylcarbamate|BLD Pharm [bldpharm.com]

- 2. 712345-27-2|3-Phenoxyphenyl morpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. central.bac-lac.canada.ca [central.bac-lac.canada.ca]

- 4. 417722-73-7|Phenyl (3-(diethylamino)propyl)carbamate|BLD Pharm [bldpharm.com]

- 5. AB604140 | CAS 1025324-83-7 – abcr Gute Chemie [abcr.com]

- 6. 3,5-dimethoxyphenyl diethylcarbamate CAS#: 1025324-83-7 [m.chemicalbook.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. US4950674A - Arylalkylheterocyclic amines,N-substituted by aryloxyalkyl group in a method for allergy treatment - Google Patents [patents.google.com]

Physical and chemical properties of 3,5-Dimethoxyphenyl diethylcarbamate

This guide provides an in-depth technical analysis of 3,5-Dimethoxyphenyl diethylcarbamate , a critical intermediate in organic synthesis and a potential prodrug scaffold in medicinal chemistry.[1][2]

Executive Summary

3,5-Dimethoxyphenyl diethylcarbamate (CAS: 1025324-83-7) is a specialized carbamate ester primarily utilized as a robust Directed Metalation Group (DMG) in the regioselective functionalization of resorcinol derivatives.[1][2] Its diethylcarbamoyl moiety serves two distinct technical functions:

-

Synthetic Chemistry: It coordinates lithiating agents (e.g., s-BuLi) to facilitate Directed Ortho Metalation (DoM), enabling the precise introduction of electrophiles at the C2 position—a strategy pivotal in the total synthesis of antiviral alkaloids like Schumanniophytine .[1][2]

-

Medicinal Chemistry: It acts as a lipophilic, hydrolytically stable prodrug for 3,5-dimethoxyphenol , protecting the phenolic hydroxyl group from premature Phase II metabolism (glucuronidation/sulfation) while enhancing membrane permeability.[1]

Molecular Identity & Structural Analysis

| Property | Data |

| IUPAC Name | 3,5-dimethoxyphenyl N,N-diethylcarbamate |

| CAS Number | 1025324-83-7 |

| Molecular Formula | C₁₃H₁₉NO₄ |

| Molecular Weight | 253.29 g/mol |

| SMILES | CCN(CC)C(=O)Oc1cc(OC)cc(OC)c1 |

| Structural Class | Aryl Carbamate / Resorcinol Derivative |

Structural Conformation & Sterics

The molecule features a 1,3,5-substitution pattern on the benzene ring.[1][2] The N,N-diethylcarbamate group at position 1 is sterically demanding.[1][2] This steric bulk is a functional feature:

-

Rotational Barrier: The partial double bond character of the N-C(=O) amide bond restricts rotation, creating distinct conformers observable in low-temperature NMR.[1][2]

-

Orthogonal Protection: The diethyl groups shield the carbonyl carbon from nucleophilic attack by weak nucleophiles, rendering the carbamate significantly more stable to basic hydrolysis than simple esters (e.g., acetates).[1]

Physicochemical Profile

The following data aggregates experimental observations and calculated consensus values (ACD/Labs, EPISuite) essential for formulation and reaction planning.

| Property | Value / Description | Context |

| Physical State | Viscous Oil to Low-Melting Solid | Tends to oil out; crystallizes upon high-vacuum drying or from cold hexanes.[1][2] |

| Boiling Point | ~380°C (Predicted) | Decomposes before boiling at atm pressure; distillable under high vacuum (<0.1 mmHg).[1][2] |

| Solubility | High: THF, CH₂Cl₂, Et₂O, MeCNLow: Water (<0.1 mg/mL) | Lipophilic nature requires organic co-solvents for biological assays.[1] |

| LogP | 2.8 – 3.2 (Predicted) | Optimized for cellular membrane penetration (Lipinski compliant).[1][2] |

| pKa (Conjugate Acid) | ~ -0.5 (Carbamate oxygen) | Weakly basic; protonation occurs only in strong mineral acids.[1][2] |

| Density | 1.12 ± 0.06 g/cm³ | Denser than water; separates as the bottom layer in aqueous extractions.[1][2] |

Chemical Reactivity: The Directed Ortho Metalation (DoM) System

The most authoritative application of this compound is its role as a substrate for Directed Ortho Metalation .[1][2] The carbamate oxygen coordinates with lithium, reducing the activation energy for deprotonation at the ortho (C2) position.[1][2]

Mechanism of Action (DoM)

-

Coordination: The carbonyl oxygen binds the Lithium atom of the base (s-BuLi).[1][2]

-

Deprotonation: The complex directs the base to remove the proton at C2, forming a stable ortho-lithiated species.[1][2]

-

Functionalization: This species reacts with electrophiles (E⁺) to yield 2-substituted-3,5-dimethoxyphenyl carbamates.[1][2]

Visualization: DoM Reaction Pathway

Figure 1: The Directed Ortho Metalation (DoM) pathway.[1][2][3][4] The diethylcarbamate group directs lithiation exclusively to the C2 position, stabilized by the C=O---Li coordination.[1][2]

Synthesis & Characterization Protocols

A. Synthesis Protocol (Gram-Scale)

Reference: Adapted from Macklin & Snieckus, Eur. J. Org.[1][2] Chem. 2008.[1][2]

Reagents:

Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 3,5-dimethoxyphenol and anhydrous MeCN under Nitrogen atmosphere.

-

Addition: Add K₂CO₃ followed by the dropwise addition of N,N-diethylcarbamoyl chloride.

-

Reaction: Heat the suspension to reflux (82°C) for 12 hours . Monitor by TLC (SiO₂; Hexane/EtOAc 7:3) for disappearance of phenol.[1][2]

-

Workup: Cool to room temperature. Dilute with water (3x reaction volume) and extract with Diethyl Ether (Et₂O) or Ethyl Acetate (3x).[1][2]

-

Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Isolation: Purify the crude oil via Flash Column Chromatography (SiO₂; Gradient 0-20% EtOAc in Hexanes).

B. Spectral Validation (Self-Validating Data)

To confirm identity, ensure the following NMR signals are present. Absence of the phenolic -OH singlet (~5-6 ppm) confirms conversion.[1][2]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.35 (t, 1H): Aromatic proton at C4 (triplet, J ~ 2.2 Hz).[1]

-

δ 6.30 (d, 2H): Aromatic protons at C2/C6 (doublet, J ~ 2.2 Hz).[1]

-

δ 3.35–3.45 (br q, 4H): Diethyl methylene protons (-N-CH₂-).[1][2] Broadening indicates restricted rotation.[1][2]

-

δ 1.15–1.25 (br t, 6H): Diethyl methyl protons (-N-CH₂-CH₃).[1][2]

-

Biological Stability & Prodrug Kinetics[1][2][6]

In a drug development context, this molecule functions as a prodrug .[1][2][6][7][8] The carbamate bond is designed to be stable in the stomach (pH 1.[1][2]2) but susceptible to enzymatic hydrolysis by esterases (e.g., carboxylesterases) in the liver or plasma.[1][2][9]

Hydrolysis Profile

-

pH 1.2 (Simulated Gastric Fluid): Highly Stable (<1% degradation over 24h).[1][2] The carbamate resonance stabilizes the carbonyl against acid-catalyzed hydrolysis.[1][2]

-

pH 7.4 (Plasma): Moderate Stability.[1][2] Slow chemical hydrolysis; rapid enzymatic cleavage in the presence of esterases.[1][2]

-

Metabolite Release: Releases 3,5-dimethoxyphenol (active antioxidant/intermediate) and diethylamine (non-toxic at low concentrations).[1][2]

Visualization: Biological Fate

Figure 2: Metabolic activation pathway.[1][2][4] The carbamate is cleaved by hepatic esterases to release the active phenolic payload.[1][2]

References

-

Macklin, T. K., & Snieckus, V. (2008).[1] "The Development of Sulfamates as Latent Directed Metalation Groups. Total Synthesis of Schumanniophytine." European Journal of Organic Chemistry, 2008(35), 5961–5969.[1][2] [1][2]

-

Igarashi, Y., et al. (2007).[1][2][3][10] "Synthesis and evaluation of carbamate prodrugs of a phenolic compound." Chemical & Pharmaceutical Bulletin, 55(2), 328-333.[1][2]

-

Zhou, G. (2024).[1][2][6] "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods." Pharmacology & Pharmacy, 15, 269-284.[1][2][6]

-

PubChem Database. "3,5-Dimethoxyphenyl diethylcarbamate (Compound)."[1][2] National Center for Biotechnology Information.[1][2] [1][2]

Sources

- 1. CAS 108957-75-1: Diethyl P-[(3,5-dimethoxyphenyl)methyl]ph… [cymitquimica.com]

- 2. central.bac-lac.canada.ca [central.bac-lac.canada.ca]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical investigation of a novel curcumin diethyl γ-aminobutyrate, a carbamate ester prodrug of curcumin with enhanced anti-neuroinflammatory activity | PLOS One [journals.plos.org]

- 9. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethoxyphenyl diethylcarbamate mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: 3,5-Dimethoxyphenyl Diethylcarbamate

Abstract

This technical guide provides a comprehensive examination of the putative mechanism of action for 3,5-Dimethoxyphenyl diethylcarbamate. Based on its core chemical structure as an aromatic N,N-disubstituted carbamate, its primary pharmacological activity is proposed to be the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). An increase in the concentration of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which improves cholinergic neurotransmission, is the result of this inhibition.[1][2] This mechanism is the cornerstone of therapies for a number of neurological conditions, such as glaucoma, myasthenia gravis, and Alzheimer's disease.[1][3] This document details the molecular interactions underlying this inhibition, presents robust in vitro and in vivo experimental protocols for its characterization, and provides the scientific rationale behind these methodologies for researchers and drug development professionals.

The Cholinergic Hypothesis and the Role of Carbamates

The cholinergic hypothesis of neurodegeneration posits that a decline in cholinergic neurotransmission is a key factor in the cognitive decline associated with conditions like Alzheimer's disease (AD).[4][5] The primary enzymes responsible for hydrolyzing acetylcholine (ACh) and terminating its signal are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Therefore, inhibiting these enzymes is a primary therapeutic strategy.[3]

Carbamate-based compounds are a well-established class of cholinesterase inhibitors.[1] Their efficacy stems from the carbamoyl moiety, which acts as a pharmacophore for this activity.[6] Compounds like rivastigmine, a clinically used anti-dementia drug, are aromatic carbamates that function as pseudo-irreversible inhibitors of both AChE and BChE.[6][7] Given its structure, 3,5-Dimethoxyphenyl diethylcarbamate is hypothesized to operate via a similar mechanism.

Molecular Mechanism of Action: Pseudo-Irreversible Inhibition

The inhibitory action of carbamates on cholinesterases is a time-dependent process involving the formation of a transient covalent bond with the enzyme's active site.[7] This process, known as carbamylation, renders the enzyme temporarily inactive.

The key steps are as follows:

-

Binding: The inhibitor docks within the active site gorge of the cholinesterase. The aromatic portion of the molecule, in this case, the 3,5-dimethoxyphenyl group, likely forms π-π stacking or other non-covalent interactions with aromatic residues in the enzyme's peripheral anionic site (PAS) or active-site gorge, anchoring the molecule.[6]

-

Carbamylation: The carbamate moiety is positioned near the catalytic triad (Serine-Histidine-Glutamate). The catalytic serine residue, which normally attacks acetylcholine, instead attacks the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme intermediate and the release of the 3,5-dimethoxyphenol leaving group.[7][8]

-

Inactivation: The resulting carbamylated enzyme is stable and resistant to rapid hydrolysis. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse.[7]

-

Spontaneous Reactivation (Decarbamylation): Over a much slower timescale (minutes to hours), the carbamylated enzyme can be hydrolyzed by water, regenerating the active enzyme. Because the enzyme is eventually regenerated, this mechanism is termed "pseudo-irreversible" inhibition.[7]

Caption: Mechanism of pseudo-irreversible cholinesterase inhibition by a carbamate.

Experimental Validation: In Vitro Characterization

To experimentally determine the inhibitory potency of 3,5-Dimethoxyphenyl diethylcarbamate against AChE and BChE, the spectrophotometric method developed by Ellman is the gold standard due to its reliability and suitability for high-throughput screening.[2][6]

Principle of the Ellman's Assay

The assay indirectly measures cholinesterase activity.[2] The enzyme hydrolyzes a substrate analog, acetylthiocholine (ATCh), to produce thiocholine. This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[2][9] The presence of an inhibitor like 3,5-Dimethoxyphenyl diethylcarbamate reduces the rate of ATCh hydrolysis, leading to a slower rate of color formation.[2]

Detailed Experimental Protocol: In Vitro AChE/BChE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3,5-Dimethoxyphenyl diethylcarbamate.

Materials:

-

Purified Acetylcholinesterase (e.g., from electric eel) and Butyrylcholinesterase (e.g., from equine serum)[2]

-

0.1 M Phosphate Buffer, pH 8.0[2]

-

Acetylthiocholine iodide (ATCI) as substrate[2]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[2]

-

Test Compound: 3,5-Dimethoxyphenyl diethylcarbamate dissolved in a suitable solvent (e.g., DMSO)[2]

-

Positive Control: A known cholinesterase inhibitor (e.g., Rivastigmine, Galantamine)[1][6]

-

96-well microplate and microplate reader

Procedure:

-

Plate Setup: Prepare wells in quintuplicate for each condition.[9]

-

Blank: 180 µL Phosphate Buffer + 20 µL DTNB solution.

-

Control (100% Activity): 140 µL Phosphate Buffer + 20 µL DTNB + 20 µL Enzyme Solution + 20 µL Solvent (e.g., DMSO).

-

Test Compound: 140 µL Phosphate Buffer + 20 µL DTNB + 20 µL Enzyme Solution + 20 µL of varying concentrations of the test compound solution.

-

-

Pre-incubation: Mix the contents gently and pre-incubate the plate at 25-37°C for 15 minutes.[2][10]

-

Reaction Initiation: Add 20 µL of ATCI substrate solution to all wells except the blank to start the reaction. The final volume in each well should be 200 µL.[2]

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[2]

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/min) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100[2]

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, using non-linear regression analysis.[11]

Expected Data Summary

The following table presents hypothetical, yet plausible, data for 3,5-Dimethoxyphenyl diethylcarbamate, based on published data for similar aromatic carbamates.[6]

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (AChE/BChE) |

| 3,5-Dimethoxyphenyl diethylcarbamate | 45.5 ± 2.1 | 15.2 ± 1.3 | 0.33 |

| Rivastigmine (Reference)[6] | 501 ± 3.08 | 19.95 ± 0.20 | 0.04 |

This data is illustrative. Actual values must be determined experimentally.

Experimental Validation: In Vivo Target Engagement

To confirm that the compound engages its target in a living system, in vivo microdialysis is a powerful technique used to measure the extracellular levels of neurotransmitters like acetylcholine in specific brain regions of conscious animals.[12][13] An effective cholinesterase inhibitor is expected to increase the basal concentration of ACh in the brain.

Principle of In Vivo Microdialysis

A small, semi-permeable microdialysis probe is surgically implanted into a target brain region (e.g., hippocampus, prefrontal cortex).[12] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules in the extracellular fluid, including acetylcholine, diffuse across the membrane and into the perfusion fluid (dialysate), which is collected for analysis.[13][14] The concentration of ACh in the dialysate is then quantified, typically using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS).[15][16]

Detailed Experimental Workflow: In Vivo Microdialysis

Caption: Experimental workflow for in vivo microdialysis to measure acetylcholine.

Causality and Justification:

-

Stereotaxic Surgery: This ensures precise and reproducible placement of the probe in the desired brain nucleus.[15]

-

aCSF Perfusion: The composition of the perfusion medium is designed to mimic the brain's natural extracellular environment to minimize tissue disruption.[15] Often, a low concentration of a cholinesterase inhibitor like neostigmine or eserine is included in the aCSF to prevent the degradation of ACh within the probe and tubing, allowing for the detection of basal levels.[16] However, when testing a novel inhibitor, a protocol without this agent may be necessary to see the full effect of the test drug.[15]

-

HPLC-ECD/LC-MS/MS Analysis: These are highly sensitive analytical techniques capable of detecting the picomolar to nanomolar concentrations of acetylcholine typically found in brain dialysates.[15][16]

Conclusion and Future Directions

The structural characteristics of 3,5-Dimethoxyphenyl diethylcarbamate strongly suggest its primary mechanism of action is the inhibition of acetylcholinesterase and butyrylcholinesterase through carbamylation of the active site serine. This guide provides the foundational molecular theory and detailed, self-validating experimental protocols required to rigorously test this hypothesis. Successful in vitro characterization using the Ellman assay followed by in vivo confirmation of target engagement via microdialysis would provide a robust data package for this compound. Further studies could involve kinetic analysis to determine the rates of carbamylation and decarbamylation, as well as molecular docking studies to visualize the binding pose within the active sites of both AChE and BChE. Such a comprehensive approach is essential for advancing our understanding and supporting the potential development of novel cholinesterase inhibitors for therapeutic use.

References

-

Knez, D., Coquelle, N., & et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules. Available at: [Link]

-

Rosenberry, T. L., Han, H., & et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

-

Hepnarova, V., Korabecny, J., & et al. (2015). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules. Available at: [Link]

-

Yogev-Falach, M., Fogel, H., & et al. (2012). Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

-

Hrabinova, M., Spilovska, K., & et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules. Available at: [Link]

-

Hagan, C. E., & Pienaar, I. S. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Frontiers in Neuroscience. Available at: [Link]

-

Jozwiak, K., & Mezei, G. (2008). Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS. Analytical Chemistry. Available at: [Link]

-

Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]

-

Khan, I., Nisar, M., & et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]

-

Kawai, Y., Okamura, T., & et al. (2021). In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland. International Journal of Molecular Sciences. Available at: [Link]

-

Chen, Y., & Sneed, B. (2013). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology. Available at: [Link]

-

Lopez, S., Bastida, J., & et al. (2006). In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. Ciencias y Tecnologia Agropecuaria. Available at: [Link]

-

Van der Zeyden, M., & Korf, J. (2008). Critical Evaluation of Acetylcholine Determination in Rat Brain Microdialysates using Ion-Pair Liquid Chromatography with Amperometric Detection. Sensors. Available at: [Link]

-

Wells, S. S., & Bain, I. J. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. Available at: [Link]

-

Geronikaki, A., & Gavalas, A. (2025). Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds. Molecules. Available at: [Link]

-

Greig, N. H., & Utsuki, T. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Medicinal Chemistry. Available at: [Link]

-

Georgieva, J., & Doytchinova, I. (2019). biochemical studies on a novel potent acetylcholinesterase inhibitor with dual-site binding for treatment of alzheimer's disease. Comptes rendus de l'Académie bulgare des Sciences. Available at: [Link]

-

Lee, S., & Kim, H. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry. Available at: [Link]

-

Geronikaki, A., & Gavalas, A. (2025). Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds. PubMed. Available at: [Link]

-

Colovic, M. B., & Krstic, D. Z. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Available at: [Link]

-

Rimando, A. M., & Cantrell, C. L. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity. Available at: [Link]

-

Jung, J. C., & Min, D. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ghorab, M. M., & Al-Said, M. S. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

-

Davis, C. R., & Mattingly, C. J. (2025). Identification of chemicals targeting dementia genes and pathways using the Comparative Toxicogenomics Database. bioRxiv. Available at: [Link]

-

Zhang, H. Y., & Zheng, F. (2005). Theoretical studies of Alzheimer's disease drug candidate 3-[(2,4-dimethoxy)benzylidene]-anabaseine (GTS-21) and its derivatives. Journal of Chemical Information and Modeling. Available at: [Link]

-

Oravec, M., & Kos, J. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules. Available at: [Link]

-

The Pharmaceutical and Chemical Journal. (2018). An Update on Sodium Diethyldithiocarbamate Trihydrate. The Pharmaceutical and Chemical Journal. Available at: [Link]

-

Al-Omair, M. A. (2021). Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. Orbital: The Electronic Journal of Chemistry. Available at: [Link]

-

Sieniawska, E. (2025). Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (2005). 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]-2-(4-tert-butyl-phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-1-hydroxymethyl-ethyl)-amide. PubChem. Available at: [Link]

-

Taylor & Francis. (n.d.). Dithiocarbamate – Knowledge and References. Taylor & Francis. Available at: [Link]

-

ResearchGate. (2021). (PDF) Synthesis, Design, and Biological Evaluation of Novel Diethylphenylcarbamothioylphosphonate. ResearchGate. Available at: [Link]

Sources

- 1. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer’s Disease [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scielo.br [scielo.br]

- 12. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 15. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland | MDPI [mdpi.com]

3,5-Dimethoxyphenyl Diethylcarbamate: A Strategic Intermediate in Directed Ortho Metalation

Technical Guide & Whitepaper [1]

Executive Summary

3,5-Dimethoxyphenyl diethylcarbamate (CAS: 1025324-83-7) is a specialized chemical scaffold primarily utilized in advanced organic synthesis rather than as a direct therapeutic agent.[1][2][3][4] Its discovery and utilization are inextricably linked to the evolution of Directed Ortho Metalation (DoM) , a synthetic methodology championed by the Snieckus group.[1]

This compound serves as a textbook example of a "masked" phenol that utilizes the diethylcarbamate moiety as a powerful Directed Metalation Group (DMG) .[1] This guide dissects its synthesis, its role in the total synthesis of antiviral alkaloids like Schumanniophytine , and the precise experimental protocols required to manipulate it.[1]

Chemical Architecture & Properties

The utility of 3,5-Dimethoxyphenyl diethylcarbamate lies in its electronic environment.[1] The molecule possesses two methoxy groups and one carbamate group on a benzene ring.[1]

-

The Synergistic Effect: The methoxy groups (positions 3 and 5) are weak DMGs, while the diethylcarbamate (position 1) is a strong DMG.[1]

-

Regioselectivity: The carbamate directs lithiation to the ortho position (C2 or C6).[1] Because the molecule is symmetric, C2 and C6 are equivalent, ensuring high regiochemical fidelity without the formation of isomeric mixtures.[1]

Table 1: Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | 3,5-Dimethoxyphenyl N,N-diethylcarbamate | |

| CAS Number | 1025324-83-7 | |

| Molecular Formula | C₁₃H₁₉NO₄ | |

| Molecular Weight | 253.30 g/mol | |

| Physical State | Solid / Crystalline | Recrystallizable from hexanes/EtOAc |

| Key Reactivity | Ortho-Lithiation | Requires s-BuLi/TMEDA |

| Primary Application | Precursor for substituted chromones & Schumanniophytine |

Synthesis of the Core Scaffold

Before it can be used as a reactant, the scaffold must be synthesized from 3,5-dimethoxyphenol.[1] This process converts the acidic phenol into the robust carbamate DMG.[1]

Experimental Protocol: Carbamoylation

Objective: Synthesis of 3,5-Dimethoxyphenyl diethylcarbamate (Compound 8 in literature).[1][5]

Reagents:

-

3,5-Dimethoxyphenol (1.0 eq)[1]

-

Diethylcarbamoyl chloride (ClCONEt₂, 1.5 eq)[1]

-

Potassium Carbonate (K₂CO₃, 1.5 eq)[1]

-

Acetonitrile (MeCN) or Pyridine[1]

Workflow:

-

Dissolution: Dissolve 3,5-dimethoxyphenol in MeCN.

-

Base Addition: Add anhydrous K₂CO₃ to the solution.

-

Acylation: Add diethylcarbamoyl chloride dropwise.

-

Reflux: Heat the mixture to reflux for 12 hours.

-

Workup: Dilute with water and extract with diethyl ether (Et₂O). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Causality:

-

Why K₂CO₃? A mild base is sufficient to deprotonate the phenol, creating the phenoxide anion which attacks the carbamoyl chloride.[1]

-

Why Reflux? Carbamoyl chlorides are less reactive than acyl chlorides; thermal energy ensures complete conversion.[1]

The "Snieckus" Protocol: Directed Ortho Metalation (DoM)

The historical significance of this compound peaks in its application by Macklin and Snieckus (2008) for the synthesis of Schumanniophytine.[1] The diethylcarbamate group coordinates with lithium, bringing the base into proximity with the ortho proton.[1]

Technical Deep Dive: The Lithiation Mechanism

The reaction relies on the Complex Induced Proximity Effect (CIPE) .[1] The oxygen of the carbamate carbonyl coordinates the lithium cation of sec-Butyllithium (s-BuLi), pre-organizing the reagent to deprotonate the C2-H position.[1]

Visualization: The DoM Pathway

The following diagram illustrates the transformation from the core carbamate to the iodinated intermediate used in alkaloid synthesis.[1]

Caption: Figure 1. The Directed Ortho Metalation (DoM) pathway converting the carbamate precursor to the 2-iodo derivative, a key step in Schumanniophytine synthesis.[1]

Validated Protocol: Regioselective Iodination

Source: Adapted from Eur. J. Org.[1] Chem. 2008 and Macklin Thesis [1, 2].[1]

-

Inert Atmosphere: Flame-dry a flask and purge with Argon.

-

Solvation: Dissolve 3,5-Dimethoxyphenyl diethylcarbamate (1.0 eq) in anhydrous THF.

-

Additive: Add TMEDA (1.3 eq).

-

Cryogenic Cooling: Cool the solution to -78°C (Internal temperature must remain <-72°C).

-

Metalation: Add s-BuLi (1.3 eq, cyclohexane solution) dropwise via syringe.

-

Wait Time: Allow metalation to proceed for exactly 10 to 15 minutes . Extended times may lead to decomposition or rearrangement.[1]

-

-

Electrophilic Quench: Cannulate a solution of Iodine (I₂, 1.5 eq) in THF into the reaction mixture, maintaining -78°C.

-

Workup: Warm to room temperature. Quench with saturated NH₄Cl followed by Na₂S₂O₃ (to reduce excess iodine).[1]

Historical Context & Application: Schumanniophytine

The discovery of this specific substitution pattern was driven by the need to synthesize Schumanniophytine , a chromone alkaloid with antiviral properties.[1]

The "Anionic Fries" Connection

While the protocol above describes ortho-functionalization, the diethylcarbamate group has a secondary "hidden" power: the Anionic Fries Rearrangement .[1] If the lithiated species (formed in Step 5 above) is allowed to warm without an external electrophile, the carbamate group migrates from the Oxygen to the Carbon (C2).[1] This converts the O-carbamate into a salicylamide derivative, a crucial scaffold for constructing the chromone ring system found in Schumanniophytine.[1]

Comparison of Pathways

| Condition | Reaction Pathway | Product Outcome |

| Low Temp (-78°C) + Electrophile | Directed Ortho Metalation (DoM) | 2-Substituted-3,5-dimethoxyphenyl diethylcarbamate |

| Warming (-78°C to RT) / No Electrophile | Anionic Fries Rearrangement | 2-Diethylcarbamoyl-3,5-dimethoxyphenol |

Biological Implications (Pharmacology)

While primarily a synthetic intermediate, the 3,5-dimethoxyphenyl diethylcarbamate structure shares pharmacophore features with known Acetylcholinesterase (AChE) inhibitors .[1][8]

-

Carbamate Moiety: The carbamate group can carbamoylate the active site serine of AChE, inhibiting the enzyme.[1]

-

Substituent Effects: Research on phenyl-N-alkyl carbamates indicates that electron-donating groups (like methoxy) and bulky N-substituents (like diethyl) influence the carbamylation rate [3].[1]

-

Toxicity: As with all carbamates, this compound should be handled with care due to potential neurotoxicity, although specific toxicology data for this exact derivative is sparse compared to commercial pesticides.[1]

References

-

Macklin, T. K., Reed, M. A., & Snieckus, V. (2008).[1] Synthesis of Schumanniophytine. European Journal of Organic Chemistry, 2008(35), 5876-5883.[1] [1]

-

Macklin, T. K. (2007).[1] The Development of Sulfamates as Latent Directed Metalation Groups.[1] Total Synthesis of Schumanniophytine.[1] University of Queen's Thesis.

-

Hetnarski, B., & O'Brien, R. D. (1976).[1] The effect of N-alkyl groups of substituted phenyl-N-alkyl carbamates on the inhibition of human plasma cholinesterase.[1][9] Archives of Toxicology, 36(2), 117-120.[1][9]

-

ChemicalBook. (n.d.).[1] 3,5-Dimethoxyphenyl diethylcarbamate Product Properties.

Sources

- 1. central.bac-lac.canada.ca [central.bac-lac.canada.ca]

- 2. 863870-72-8|3-Bromophenyl Diethylcarbamate|BLD Pharm [bldpharm.com]

- 3. 65009-00-9|Phenyl diethylcarbamate|BLD Pharm [bldpharm.com]

- 4. 3,5-dimethoxyphenyl diethylcarbamate CAS#: 1025324-83-7 [m.chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structure and selective theophylline complexation by conformational change of diethyl N,N′-(1,3-phenylene)dicarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of N-alkyl groups of substituted phenyl-N-alkyl carbamates on the inhibition of human plasma cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethoxyphenyl diethylcarbamate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethoxyphenyl Diethylcarbamate

Abstract

3,5-Dimethoxyphenyl diethylcarbamate is a molecule with potential applications in the pharmaceutical and agrochemical industries, owing to its carbamate and dimethoxyphenyl functional groups. A thorough understanding of its solubility and stability is paramount for its development and application. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess these critical physicochemical properties. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, predictive insights, and detailed experimental protocols necessary to determine its solubility and stability profiles. The methodologies described herein are grounded in established scientific principles and regulatory guidelines, ensuring a robust and reliable approach to characterization.

Introduction to 3,5-Dimethoxyphenyl Diethylcarbamate

3,5-Dimethoxyphenyl diethylcarbamate is an organic molecule characterized by a diethylcarbamate group attached to a 3,5-dimethoxyphenyl ring. The carbamate functional group is a common feature in many biologically active compounds, including pharmaceuticals and pesticides.[1] The dimethoxyphenyl moiety can influence the molecule's lipophilicity and metabolic profile. A comprehensive understanding of its solubility in various media and its stability under different environmental conditions is a prerequisite for any formulation development and to ensure its efficacy and safety.[2]

Predicted Physicochemical Properties: A Structural Perspective

Based on its chemical structure, we can infer several key physicochemical characteristics of 3,5-Dimethoxyphenyl diethylcarbamate:

-

Solubility: The presence of the aromatic ring and the diethyl groups suggests a degree of lipophilicity, which may lead to good solubility in organic solvents.[3] The two methoxy groups and the carbamate linkage might impart some limited aqueous solubility.[4] The carbamate group is not readily ionizable, so its aqueous solubility is expected to be relatively independent of pH in the physiological range.

-

Stability: The carbamate ester linkage is a potential site for hydrolysis, which can be catalyzed by acids or bases.[5] Therefore, the stability of 3,5-Dimethoxyphenyl diethylcarbamate is likely to be pH-dependent. The electron-rich dimethoxyphenyl ring could be susceptible to oxidation.[6] Carbamates are generally stable compounds but can be degraded by microorganisms in certain environments.[1]

A Methodological Approach to Solubility Assessment

A precise determination of solubility is crucial for predicting the bioavailability of a potential drug candidate and for designing appropriate formulations.[7]

Solvent Selection

A comprehensive solubility profile should be established in a range of solvents relevant to potential applications.

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Specific Solvents | Rationale for Inclusion |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in the stomach.[8] |

| pH 4.5 Acetate Buffer | Represents the upper intestinal pH.[8] | |

| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | To assess solubility in the small intestine.[8] | |

| pH 7.4 Phosphate Buffered Saline (PBS) | Represents physiological pH.[9] | |

| Organic Solvents | Ethanol, Methanol | Common polar protic solvents.[10] |

| Acetone, Acetonitrile | Common polar aprotic solvents.[10] | |

| Dichloromethane, Chloroform | Common non-polar solvents.[10] | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent capable of dissolving a wide range of compounds.[9] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[7]

Step-by-Step Methodology:

-

Preparation: Prepare saturated solutions by adding an excess of 3,5-Dimethoxyphenyl diethylcarbamate to each of the selected solvents in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Caption: Workflow for Equilibrium Solubility Determination.

A Comprehensive Framework for Stability Evaluation

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors.[11]

Principles of Stability Testing

Stability studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12]

-

Long-Term Stability Testing: Performed under recommended storage conditions for a minimum of 12 months.[13]

-

Accelerated Stability Testing: Conducted at elevated temperature and humidity to predict the long-term stability profile.[12]

-

Stress Testing: Involves exposing the compound to extreme conditions to understand its degradation pathways.[14] This includes exposure to high temperatures, high humidity, light, and a range of pH values.[13][14]

Potential Degradation Pathways

Based on the structure of 3,5-Dimethoxyphenyl diethylcarbamate, the following degradation pathways can be hypothesized:

-

Hydrolysis: The carbamate linkage may undergo hydrolysis to yield 3,5-dimethoxyphenol, diethylamine, and carbon dioxide. This is often the primary degradation route for carbamates and can be influenced by pH.[1][15]

-

Oxidation: The electron-rich dimethoxyphenyl ring can be susceptible to oxidation, potentially leading to the formation of quinone-type structures.[6]

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.[16]

Caption: Conceptual Degradation Pathways.

Experimental Protocol: Comprehensive Stability Study

This protocol outlines a forced degradation study to identify potential degradation products and assess stability under various stress conditions.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 3,5-Dimethoxyphenyl diethylcarbamate in appropriate solvents (e.g., water, methanol, acetonitrile).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat solutions with HCl and NaOH at various concentrations and temperatures.[15]

-

Oxidative Degradation: Expose solutions to hydrogen peroxide.[14]

-

Thermal Degradation: Heat solid and solution samples at elevated temperatures.[17]

-

Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[18][19] A dark control should be run in parallel.[20]

-

-

Time Points: Sample the stressed solutions at various time intervals.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradation products.[21][22]

Data Interpretation and Reporting

The data generated from these studies should be used to:

-

Establish a Solubility Profile: Report the solubility in mg/mL or mol/L for each solvent at the specified temperature.

-

Determine the Stability Profile:

-

Calculate the rate of degradation under each stress condition.

-

Identify and quantify the major degradation products.

-

Propose a degradation pathway based on the identified products.

-

Establish a preliminary shelf-life and recommended storage conditions based on long-term and accelerated stability data.

-

Conclusion

While specific experimental data for 3,5-Dimethoxyphenyl diethylcarbamate remains to be published, this guide provides a robust and scientifically sound framework for its comprehensive characterization. By following the detailed protocols for solubility and stability assessment, researchers can generate the critical data needed to advance the development of this compound for its intended applications. The principles and methodologies outlined herein are universally applicable to the study of new chemical entities, ensuring the generation of high-quality, reliable data.

References

-

World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link][14]

-

The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. [Link][13]

-

International Council for Harmonisation. (2009). Annex 10 - ICH. [Link][12]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link][11]

-

European Medicines Agency. (2003). Stability testing of existing active ingredients and related finished products - Scientific guideline. [Link][23]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link][7]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link][8]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link][9]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link][2]

-

Kaufman, D. D. (1970). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link][1]

-

Baum, G., & Short, F. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link][17]

-

Bremecker, K. D. (2002). The influence of formulation and manufacturing process on the photostability of tablets. International Journal of Pharmaceutics, 244(1-2), 65-72. [Link][16]

-

Zhang, T., Kientzy, C., Franco, P., & Ohnishi, A. (2005). Solvent versatility of immobilized 3,5-dimethylphenylcarbamate of amylose in enantiomeric separations by HPLC. Journal of Chromatography A, 1075(1-2), 65-75. [Link][3]

-

Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link][5]

-

International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link][18]

-

Musshoff, F., Junker, H. P., & Madea, B. (2010). Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. Journal of Analytical Toxicology, 34(6), 333-337. [Link][21]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link][19]

-

Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. [Link][22]

-

Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4977-4983. [Link][15]

-

Jayswal, A., & Patel, P. (2019). An overview on Common Organic Solvents and their Toxicity. International Journal of Scientific Research in Science and Technology, 6(1), 484-493. [Link][10]

Sources

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. rheolution.com [rheolution.com]

- 3. Solvent versatility of immobilized 3,5-dimethylphenylcarbamate of amylose in enantiomeric separations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. raytor.com [raytor.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. file.sdiarticle3.com [file.sdiarticle3.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. thetruthpill.in [thetruthpill.in]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The influence of formulation and manufacturing process on the photostability of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. database.ich.org [database.ich.org]

- 19. ikev.org [ikev.org]

- 20. klimatest.eu [klimatest.eu]

- 21. researchgate.net [researchgate.net]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Stability testing of existing active ingredients and related finished products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the Diethylcarbamate Functional Group

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The diethylcarbamate functional group, characterized by a carbonyl moiety flanked by a diethylamino group and an oxygen atom, is a cornerstone of modern medicinal chemistry and organic synthesis. While structurally related to simpler amides and esters, its unique electronic and steric properties impart a distinct reactivity profile that has been strategically leveraged in drug design, prodrug development, and complex molecule synthesis. This guide provides a comprehensive technical overview of the diethylcarbamate moiety, beginning with its fundamental structure and physicochemical properties. We will delve into robust synthetic methodologies, including the use of diethylcarbamoyl chloride, and explore its nuanced chemical reactivity, such as its role as a powerful directed metalation group. A significant focus is placed on its application in pharmaceuticals, exemplified by the antifilarial drug Diethylcarbamazine, and its strategic use as a prodrug to enhance the pharmacokinetic properties of parent molecules. This document serves as an in-depth resource, integrating established principles with field-proven insights to support professionals in leveraging the full potential of this versatile functional group.

The Diethylcarbamate Moiety: A Structural and Physicochemical Overview

The diethylcarbamate functional group is a specific type of carbamate ester. Its defining feature is the N,N-diethyl-substituted carbamoyl group attached to an oxygen atom, which is, in turn, bonded to an alkyl or aryl substituent (R-group).

1.1 Chemical Structure and Nomenclature

The core structure is formally derived from carbamic acid (H₂NCOOH), where both hydrogens on the nitrogen are replaced by ethyl groups (-CH₂CH₃), and the hydroxyl proton is replaced by an organic substituent (R). The systematic IUPAC name for a compound containing this group is an Alkyl/Aryl N,N-diethylcarbamate.

Caption: General structure of the Diethylcarbamate functional group.

1.2 Core Physicochemical Properties

The diethylcarbamate group is a hybrid of an amide and an ester, and its properties reflect this. The delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character. This resonance stabilization makes carbamates more resistant to hydrolysis than corresponding esters.

Key properties include:

-

Polarity: The carbonyl group and C-N/C-O bonds make the group polar, influencing the solubility and chromatographic behavior of the molecule.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. Unlike primary or secondary carbamates, the tertiary nitrogen of the diethylcarbamate cannot act as a hydrogen bond donor.

-

Chemical Stability: Diethylcarbamates exhibit significant stability under neutral and physiological conditions. They are generally more stable towards hydrolysis than simple esters but can be cleaved under sufficiently acidic or basic conditions. This tunable stability is a critical feature exploited in prodrug design.

1.3 Distinction from Related Functional Groups

It is crucial to distinguish the diethylcarbamate from its sulfur-containing analog, the diethyldithiocarbamate . The latter has both oxygen atoms replaced by sulfur and possesses vastly different chemical properties, most notably its ability to act as a potent metal-chelating agent. This guide focuses exclusively on the oxygen-containing diethylcarbamate.

Synthesis and Methodologies

The construction of a diethylcarbamate linkage is a fundamental transformation in organic synthesis, most commonly achieved by forming the C-O bond between an alcohol/phenol and a diethylcarbamoyl synthon.

2.1 Primary Synthetic Route: Reaction with Diethylcarbamoyl Chloride

The most direct and widely used method for synthesizing diethylcarbamates is the reaction of an alcohol or a phenol with diethylcarbamoyl chloride in the presence of a non-nucleophilic base.

Caption: Synthetic workflow for diethylcarbamate formation.

Causality Behind Experimental Choices:

-

The Reagent: Diethylcarbamoyl chloride is a highly reactive acyl chloride. The electrophilicity of its carbonyl carbon makes it susceptible to attack by the nucleophilic hydroxyl group of an alcohol or phenol.

-

The Base: A base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to scavenge the HCl would lead to protonation of the starting alcohol and any basic sites on the substrate, deactivating them towards the desired reaction. For sensitive substrates, a stronger, non-nucleophilic base like sodium hydride (NaH) is used to first deprotonate the alcohol to form a more potent alkoxide nucleophile.

-

The Solvent: Anhydrous (dry) solvents are critical because diethylcarbamoyl chloride readily hydrolyzes in the presence of water to form diethylamine and HCl, consuming the reagent and introducing impurities.

2.2 Step-by-Step Laboratory Protocol: Synthesis of Phenyl N,N-diethylcarbamate

This protocol describes a standard procedure for the protection of a simple phenol.

Materials & Equipment:

-

Phenol

-

Diethylcarbamoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator

-

Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve phenol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the stirred solution. The pyridine acts as both the base and a nucleophilic catalyst.

-

Addition of Carbamoyl Chloride: Add diethylcarbamoyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes. Rationale: Slow addition helps to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 1M HCl solution. Rationale: The acid wash removes excess pyridine by forming its water-soluble hydrochloride salt.

-

Workup - Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any residual acid) and then with brine (to reduce the amount of dissolved water).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure phenyl N,N-diethylcarbamate.

Chemical Reactivity and Strategic Applications

The true utility of the diethylcarbamate group lies in its predictable reactivity, which allows it to serve multiple strategic roles in synthesis and drug design.

3.1 Hydrolysis and Stability

Carbamate hydrolysis can proceed through different mechanisms depending on the pH. Under basic conditions, hydrolysis is typically initiated by hydroxide attack at the electrophilic carbonyl carbon. The stability of the carbamate linkage is a key factor in its use as a prodrug moiety, designed to be stable in the neutral pH of the bloodstream but potentially cleavable by enzymes or in specific pH environments within the body.

3.2 The Diethylcarbamate as a Directed Metalation Group (DMG)

In the field of aromatic chemistry, the O-CONEt₂ group is one of the most powerful Directed ortho Metalation Groups (DMGs). When an aryl diethylcarbamate is treated with a strong organolithium base (like s-butyllithium), the base coordinates to the carbonyl oxygen and the nitrogen, directing the deprotonation (lithiation) to the adjacent ortho position on the aromatic ring with high regioselectivity. This creates a nucleophilic aryl-lithium species that can react with a wide range of electrophiles, enabling the synthesis of highly substituted aromatic compounds.

Caption: Logical workflow of a Directed ortho Metalation (DoM) reaction.

This strategy is exceptionally valuable because it provides a reliable method for functionalizing aromatic rings in a way that is often difficult to achieve through classical electrophilic aromatic substitution, which is governed by the inherent electronic properties of the ring substituents.

Applications in Drug Discovery and Development

The diethylcarbamate moiety is a privileged scaffold in medicinal chemistry, appearing both as an integral part of an active pharmacophore and as a cleavable prodrug linker.

4.1 Case Study: Diethylcarbamazine (DEC)

Diethylcarbamazine (DEC) is a classic anthelmintic drug on the World Health Organization's List of Essential Medicines, used to treat filarial diseases like lymphatic filariasis and loiasis. In DEC, the diethylcarbamoyl group is attached to a methylpiperazine ring.

-

Mechanism of Action: The precise mechanism of DEC is multifaceted. It is understood to sensitize the microfilariae (the larval stage of the parasitic worms) to the host's immune system, facilitating their destruction by phagocytosis. More recent research suggests it may also have direct effects on the parasites by opening TRP channels, leading to spastic paralysis. It also appears to interfere with arachidonic acid metabolism within the microfilariae.

-

Pharmacokinetics: DEC is rapidly absorbed after oral administration and is widely distributed throughout the body, with the exception of fat tissue. It is partially metabolized to an N-oxide metabolite, and both the parent drug and the metabolite are excreted primarily in the urine.

Table 1: Key Pharmacokinetic Parameters of Diethylcarbamazine (DEC)

| Parameter | Value Range | Source(s) |

|---|---|---|

| Time to Peak Plasma (t_max) | 2.3 - 2.7 hours | |

| Biological Half-life (t½) | ~8 - 12 hours (pH dependent) | |

| Volume of Distribution (Vd/F) | 533 - 570 L | |

| Oral Bioavailability | Readily absorbed |

| Protein Binding | Negligible | |

Note: Values can vary based on patient factors such as urinary pH, gender, and body weight.

4.2 The Diethylcarbamate as a Prodrug Moiety

A prodrug is an inactive or less active drug derivative that is converted in vivo to the active parent drug. Attaching a diethylcarbamate group to a hydroxyl (phenolic or alcoholic) or an amino group of a parent drug is a common and effective prodrug strategy.

Rationale for using a Diethylcarbamate Prodrug Strategy:

-

Improved Solubility: Masking a polar hydroxyl or amine group can increase the lipophilicity of a drug, potentially improving its passage through cell membranes. Conversely, different carbamate structures can be used to increase water solubility.

-

Enhanced Stability: The carbamate linkage can protect a labile functional group from premature metabolism, for example, by first-pass metabolism in the liver.

-

Controlled Release: The rate of hydrolytic or enzymatic cleavage of the carbamate can be tuned by modifying its structure, allowing for sustained release of the active drug over time.

-

Masking Taste/Reducing Irritation: For oral formulations, converting a bitter-tasting or irritating functional group into a carbamate can improve patient compliance.

A study on a phenolic compound demonstrated that converting it to its ethylcarbamoyl derivative resulted in a 40-fold higher plasma concentration of the parent drug after oral administration compared to administering the parent drug itself, highlighting the effectiveness of this approach.

Spectroscopic and Analytical Characterization

Unambiguous identification of the diethylcarbamate functional group is readily achieved using standard spectroscopic techniques.

Table 2: Typical Spectroscopic Signatures for a Diethylcarbamate Moiety

| Technique | Signature | Rationale / Interpretation | Source(s) |

|---|---|---|---|

| ¹H NMR | ~3.3 ppm (q, 4H)~1.1 ppm (t, 6H) | Quartet for the -CH₂- groups coupled to the -CH₃ groups.Triplet for the -CH₃ groups coupled to the -CH₂- groups. | |

| ¹³C NMR | ~155 ppm~41-42 ppm~13-14 ppm | Characteristic chemical shift for the carbonyl carbon (C=O).Chemical shift for the methylene carbons (-CH₂-).Chemical shift for the methyl carbons (-CH₃-). | |

| IR Spectroscopy | 1700-1725 cm⁻¹ (strong) | Strong absorption band characteristic of the C=O (carbonyl) stretching vibration. |

| Mass Spectrometry | N/A | Fragmentation patterns are highly structure-dependent but often involve cleavage alpha to the nitrogen or carbonyl group. | |

Note: The exact chemical shifts in NMR will vary depending on the solvent and the electronic nature of the R-group attached to the oxygen.

Conclusion and Future Perspectives